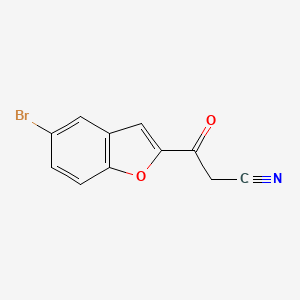

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile

Descripción

Propiedades

IUPAC Name |

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWCBYYXSVRBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Summary

- Starting from 2,3-dibromo-2,3-dihydro-benzo[b]furan, treatment with potassium hydroxide in ethanol leads to dehydrohalogenation and aromatization, yielding 5-bromo-1-benzofuran.

- Reaction conditions involve cooling to 0 °C during addition, followed by reflux for 2 hours.

- The product is isolated by extraction and concentration, yielding about 90% of 5-bromo-1-benzofuran as an oil.

Detailed Procedure

| Reagent/Condition | Amount/Details | Notes |

|---|---|---|

| Potassium hydroxide pellets | 9.3 g (165 mmol) | Dissolved in 40 mL ethanol at 0 °C |

| 2,3-Dibromo-2,3-dihydro-benzo[b]furan | 23.0 g (82.7 mmol) | Dissolved in 90 mL ethanol |

| Temperature | 0 °C during addition, then reflux for 2 h | Controlled temperature essential |

| Work-up | Concentration, water addition, EtOAc extraction | Organic layer washed with brine, dried with MgSO4 |

| Yield | 14.7 g (90%) | High yield, product as oil |

Reference: US patent US2006/287386 and ChemicalBook synthesis data.

Synthesis of this compound

Methodology

The key step involves the reaction of 2-(2-bromoaryl)-3-(methylthio)acrylonitriles with nucleophiles such as benzyl carbamate under basic conditions to form ketonitriles, which can then be cyclized to benzofuran derivatives. This approach is adapted to prepare the target compound by substituting appropriate aryl groups.

One-Pot Two-Step Synthesis

- The acrylonitrile precursor (e.g., 2-(2-bromoaryl)-3-(methylthio)acrylonitrile) is reacted with benzyl carbamate in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF).

- The reaction mixture is heated at 90 °C for 6–8 hours.

- Following this, copper(I) iodide (CuI) and L-proline are added as catalysts to promote intramolecular cyclization, continuing the heating for another 6 hours.

- The product is isolated by extraction and purified by column chromatography.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Acrylonitrile (1 mmol), benzyl carbamate (2 mmol), NaH (2 mmol), DMF, 90 °C, 6 h | ~84% | Formation of ketonitrile intermediate |

| Copper-catalyzed cyclization | CuI (10 mol %), NaH (2 equiv.), L-proline (20 mol %), DMF, 90 °C, 6 h | ~83% | Intramolecular cyclization to benzofuran |

Representative Example

| Compound | Amount (mg) | Solvent | Temperature | Time (h) | Yield (%) | Physical State |

|---|---|---|---|---|---|---|

| 2-(2-Bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile | 390 | DMF | 90 °C | 6 | 84 | Off-white solid |

| Cyclized product (benzofuran derivative) | 232 | DMF | 90 °C | 6 | 83 | Off-white solid |

Reference: ACS Omega publication detailing the one-pot synthesis of 2-(het)aryl-3-cyanobenzofurans, which includes the preparation of 3-oxopropanenitrile derivatives with bromo-substituted benzofurans.

Mechanistic Insights

- The initial step involves base-induced nucleophilic substitution where the methylthio group on the acrylonitrile is displaced by the amine nucleophile (benzyl carbamate).

- The resulting ketonitrile intermediate undergoes copper(I)-catalyzed intramolecular cyclization, facilitated by L-proline as a ligand, to form the benzofuran ring system.

- Sodium hydride acts as a strong base to deprotonate intermediates and promote cyclization.

- DMF serves as an effective polar aprotic solvent supporting both substitution and cyclization steps.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Dehydrohalogenation of dibromo precursor | KOH in EtOH, 0 °C to reflux 2 h | 5-Bromo-1-benzofuran | 90 | High yield, oil form |

| Nucleophilic substitution | Benzyl carbamate, NaH, DMF, 90 °C, 6 h | This compound (ketonitrile intermediate) | ~84 | Requires strong base and polar solvent |

| Copper-catalyzed cyclization | CuI, NaH, L-proline, DMF, 90 °C, 6 h | Cyclized benzofuran derivative | ~83 | Intramolecular ring closure |

Additional Notes

- Alternative solvents like tetrahydrofuran, dioxane, or toluene, or weaker bases such as potassium or cesium carbonate, were ineffective in promoting the substitution reaction, leaving starting materials unchanged.

- Potassium tert-butoxide as a base gave moderate yields (~50%) compared to NaH.

- The reaction sequence is sensitive to the base and solvent choice, emphasizing the need for strong bases and polar aprotic solvents.

Análisis De Reacciones Químicas

Reaction Mechanisms

2.1 Nucleophilic Cyclization

The reaction mechanism begins with nucleophilic attack by the thiolate ion (from 2-cyanothioacetamide) at the carbonyl carbon, forming a transient intermediate. Subsequent elimination of water and cyclization yields the thiocarbamoyl derivative (Scheme 26, ).

2.2 Oxidative Coupling

When reacted with o-aminothiophenol or o-phenylenediamine, the compound undergoes oxidative coupling to form fused heterocycles (e.g., benzothiazine and quinoxaline derivatives). This occurs via intermediates like 10, which undergo aromatization during reflux .

Spectroscopic and Analytical Data

4.1 NMR and IR Analysis

| Parameter | Value |

|---|---|

| Molecular Ion (m/z) | 388 [M⁺] |

| Melting Point | >300 °C |

4.2 Mass Spectrometry

The molecular ion peak at m/z 388 confirms the structure, with fragmentation patterns consistent with benzofuran and cyano groups .

Research Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this structure have shown promising results in biofilm formation inhibition, which is crucial in tackling antibiotic resistance .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for cytotoxic properties against cancer cell lines. Studies suggest that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for the development of new anticancer drugs. The structure–activity relationship (SAR) investigations have revealed that modifications to the benzofuran moiety can enhance cytotoxicity against specific cancer types .

Inhibition of Biofilm Formation

Biofilms are known to contribute to persistent infections and antibiotic resistance. Research has demonstrated that this compound and its analogs can effectively inhibit biofilm formation without significantly affecting planktonic bacterial growth. This property is particularly valuable in developing treatments for chronic infections caused by biofilm-forming pathogens .

Synthetic Organic Chemistry Applications

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it can be utilized in one-pot reactions to create complex indole-based structures, which are essential in medicinal chemistry for designing new pharmaceuticals . The ability to modify the benzofuran and cyano groups allows for a wide range of derivatives with tailored properties.

Reactions with Aldehydes and Ammonium Acetate

Recent studies have highlighted the efficiency of using this compound in condensation reactions with aldehydes and ammonium acetate under reflux conditions. These reactions lead to the formation of bis-indole derivatives, which have shown enhanced biological activities, including antimicrobial properties .

Materials Science Applications

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored for developing advanced materials with improved mechanical and thermal properties. The bromine substituent enhances the flame retardancy of these materials, making them suitable for applications in electronics and construction .

Mecanismo De Acción

The mechanism by which 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The reactivity and applications of 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile are best understood by comparing it to structurally related compounds:

Key Observations :

- Substituent Position : The position of the benzofuran substituent (e.g., 2-yl vs. 3-yl) significantly impacts electronic properties. For instance, bromine at the 5-position (as in the target compound) enhances electrophilicity, facilitating nucleophilic attacks at the ketone group .

- Heterocyclic Core : Replacing benzofuran with indole (as in 3-(1H-indol-3-yl)-3-oxopropanenitrile) introduces hydrogen-bonding capabilities, altering pharmacokinetic profiles .

- Nitrile Functionality : The nitrile group in all analogs enables cyclization reactions (e.g., with hydrazines to form pyrazoles) but varies in reactivity depending on adjacent substituents .

Pharmacological Potential

Benzofuran derivatives exhibit broad bioactivity, but specific substituents dictate their efficacy:

- Antimicrobial Properties : Nitro-substituted analogs (e.g., 3-(4-nitrophenyl)-3-oxopropanenitrile) show stronger antifungal activity due to electron-withdrawing effects .

- Structural Stability : Crystallographic studies of brominated benzofurans (e.g., 5-bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran) reveal intramolecular hydrogen bonding, stabilizing the molecule for targeted drug delivery .

Actividad Biológica

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety with a bromine substituent and a nitrile functional group, which are critical for its biological activity. The presence of these functional groups allows for diverse chemical reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar benzofuran structures exhibit potent anticancer effects. For instance, derivatives based on benzofuran have shown significant inhibitory activity against various cancer cell lines, including breast and lung cancers. A study demonstrated that certain benzofuran derivatives inhibited cell growth in non-small cell lung cancer lines (H441 and A549) with IC50 values ranging from 2.93 µM to 7.17 µM .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Various benzofuran derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for some compounds were reported, indicating their effectiveness against these pathogens .

The biological effects of this compound are believed to arise from its ability to interact with specific cellular targets. The bromine atom enhances the compound's reactivity, allowing it to form stable complexes with proteins or enzymes involved in cancer progression or microbial resistance.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Moderate (IC50 values <10 µM) | Selective against Gram-positive bacteria |

| 5-Phenyl-1-benzofuran derivatives | Structure | High (IC50 values <5 µM) | Broad-spectrum activity |

| Benzofuran-based oxadiazole derivatives | Structure | High (IC50 values <5 µM) | Moderate against various strains |

Case Studies

- Anticancer Study : A recent study focused on the synthesis of various benzofuran derivatives, including those related to this compound. These compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cells, revealing promising results with several compounds showing IC50 values below 10 µM .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of benzofuran derivatives against E. coli and S. aureus. The study found that certain derivatives exhibited significant biofilm inhibition, highlighting their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. Advanced Research Focus

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to kinase targets (e.g., JAK1), leveraging the bromobenzofuran moiety’s hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., CYP450 inhibition risk due to nitrile metabolism) .

- QSAR Modeling : Correlates substituent effects (e.g., bromine vs. iodine) with bioactivity trends in related compounds .

What analytical techniques (e.g., NMR, IR, MS) are most effective in characterizing the purity and structural integrity of this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for benzofuran protons (δ 7.2–7.8 ppm) and nitrile-adjacent carbonyl (δ 190–200 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺ at m/z 290.9704 for C₁₁H₆BrNO₂) and fragmentation patterns .

In the context of SAR studies, how does the bromo-benzofuran moiety influence the compound's potential as a kinase inhibitor?

Q. Advanced Research Focus

- Hydrophobic Binding : The bromine enhances lipophilicity, improving binding to kinase ATP pockets (e.g., JAK1’s hydrophobic cleft) .

- Steric Effects : Bulkier substituents (e.g., 5-bromo vs. 5-fluoro) reduce off-target interactions, as shown in selectivity assays against related kinases .

- Case Study : Analogues with bromobenzofuran cores show IC₅₀ values <100 nM in JAK1 inhibition, compared to non-brominated counterparts (>500 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.